molecular formula C8H11Cl2NO B1451797 2-(3-Chlorophenoxy)ethanamine hydrochloride CAS No. 104774-95-0

2-(3-Chlorophenoxy)ethanamine hydrochloride

Cat. No.: B1451797
CAS No.: 104774-95-0
M. Wt: 208.08 g/mol
InChI Key: VJRYQIPOHRVGPA-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(3-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRYQIPOHRVGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-95-0
Record name 2-(3-chlorophenoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)ethanamine hydrochloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3-chlorophenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)ethanamine hydrochloride
  • 2-(2-Chlorophenoxy)ethanamine hydrochloride
  • 2-(3-Bromophenoxy)ethanamine hydrochloride

Uniqueness

2-(3-Chlorophenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

2-(3-Chlorophenoxy)ethanamine hydrochloride, with the chemical formula C8H10ClNO·HCl and CAS number 104774-95-0, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce the amine, which is subsequently converted to its hydrochloride form using hydrochloric acid.

Biological Activity

Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that certain phenoxyalkylamines can inhibit tumor cell growth in various cancer cell lines. The mechanism often involves modulation of apoptosis and cell proliferation pathways .

Neurotransmitter Modulation
This compound has been studied for its potential effects on neurotransmitter systems. It may interact with adrenergic receptors, influencing processes such as anxiety and depression. The modulation of these receptors has implications for developing treatments for psychiatric disorders .

Proteomics Research
In proteomics, this compound serves as a tool for studying protein interactions and functions. It can act as a ligand, binding to specific proteins and altering their activity, which is crucial for understanding cellular processes.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:

  • Ligand Binding : The compound can interact with proteins and enzymes, modulating their functions.
  • Signal Transduction : It may influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
  • Apoptosis Induction : Some studies suggest that it can induce apoptosis in cancer cells by affecting the expression of survival proteins like Bcl-2 .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-(4-Chlorophenoxy)ethanamine hydrochloridePhenoxyalkylamineAntitumor
2-(2-Chlorophenoxy)ethanamine hydrochloridePhenoxyalkylamineNeurotransmitter modulation
2-(3-Bromophenoxy)ethanamine hydrochloridePhenoxyalkylamineAntimicrobial

Case Studies

  • Antitumor Efficacy in PC-3 Cells : A study utilizing sulforhodamine B assay demonstrated that derivatives of phenoxyethylamines showed significant cytotoxicity against human prostate cancer cells (PC-3). The results indicated that these compounds could reduce cell viability significantly, suggesting potential therapeutic applications in oncology .
  • Adrenergic Receptor Involvement : Research highlighted the role of adrenergic receptors in mediating the effects of related compounds on apoptosis and proliferation in cancer cells. This underscores the relevance of receptor interactions in the therapeutic potential of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.